molecular formula C10H7ClFNO2 B8778708 Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Cat. No. B8778708
M. Wt: 227.62 g/mol
InChI Key: BSCVUXIUVIUPCJ-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

A mixture of 3-chloro-4-fluoro-α-azidocinnamic acid methyl ester (Japanese Patent Application Laid-Open (kokai). No. 7-149723) (1.85 g) and xylene (140 mL) was heated under reflux for 1 hour, and the solvent was distilled away. The residue was purified by silica gel column chromatography (methylene chloride), to thereby give the title compound (491 mg).
Name
3-chloro-4-fluoro-α-azidocinnamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]([N:14]=[N+]=[N-])=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]([Cl:13])[CH:7]=1>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]([C:4]1[NH:14][C:11]2[C:6]([CH:5]=1)=[CH:7][C:8]([Cl:13])=[C:9]([F:12])[CH:10]=2)=[O:17]

Inputs

Step One
Name
3-chloro-4-fluoro-α-azidocinnamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=CC1=CC(=C(C=C1)F)Cl)N=[N+]=[N-])=O
Step Two
Name
Quantity
140 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1NC2=CC(=C(C=C2C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 491 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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